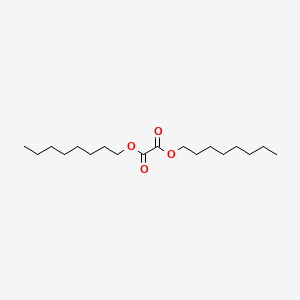
Dioctyl oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl oxalate is an organic compound with the chemical formula C₁₈H₃₄O₄. It is an ester derived from oxalic acid and octanol. This compound is known for its use in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctyl oxalate can be synthesized through the esterification of oxalic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, this compound is produced using a continuous esterification process. This method involves the continuous feeding of oxalic acid and octanol into a reactor, where they react in the presence of a catalyst. The product is then continuously removed from the reactor, purified, and collected.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl oxalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to oxalic acid and octanol.
Reduction: this compound can be reduced to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and octanol.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dioctyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Used as a plasticizer in the production of flexible plastics and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of dioctyl oxalate primarily involves its hydrolysis to oxalic acid and octanol. This hydrolysis can occur under acidic or basic conditions and is facilitated by the presence of water. The oxalic acid produced can then participate in various biochemical pathways, while octanol can be metabolized or used as a solvent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl oxalate: An ester of oxalic acid and methanol, used as a reagent in organic synthesis.
Diethyl oxalate: An ester of oxalic acid and ethanol, also used in organic synthesis.
Dibutyl oxalate: An ester of oxalic acid and butanol, used as a plasticizer.
Uniqueness
Dioctyl oxalate is unique among these esters due to its longer alkyl chain, which imparts different physical and chemical properties. For example, this compound has a higher boiling point and is less volatile compared to dimethyl and diethyl oxalates. This makes it more suitable for applications requiring higher thermal stability and lower volatility.
Eigenschaften
CAS-Nummer |
20760-45-6 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
dioctyl oxalate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-21-17(19)18(20)22-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
PEJVLWCOQVHCAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(=O)OCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





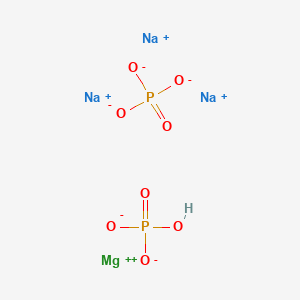
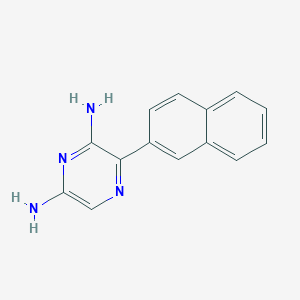

![N-[3,5-bis-(Trifluoromethyl)phenyl]-3,5-dichlorobenzenesulfonamide](/img/structure/B13744698.png)

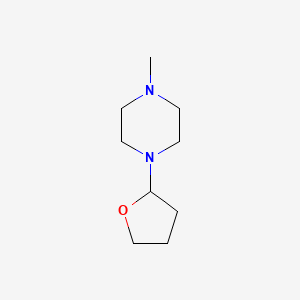
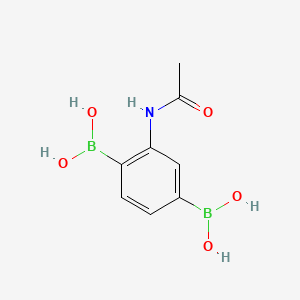
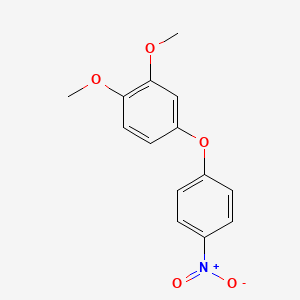


![3-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13744742.png)
